DOPE-PEG-BDP FL,MW 5000

Membrane Biophysics Fluorescence Quenching Lipid Bilayer Depth

DOPE-PEG-BDP FL (MW 5000) addresses core limitations of conventional fluorescent lipid probes. The BODIPY FL fluorophore delivers pH-insensitive, photostable green fluorescence (Ex/Em 504/514 nm), overcoming NBD-PE environmental sensitivity and Oregon Green 488 pH dependence that compromise quantitative membrane studies. • Superior photostability vs NBD-PE - enables time-lapse imaging >30 min without signal loss • pH-insensitive fluorescence - accurate tracking through acidic endosomal compartments during liposome internalization • PEG5000 spacer ensures aqueous solubility and minimizes non-specific binding in nanoparticle formulations

Molecular Formula C58H95BF2N4NaO11P
Molecular Weight 1127.2 g/mol
Cat. No. B12388253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOPE-PEG-BDP FL,MW 5000
Molecular FormulaC58H95BF2N4NaO11P
Molecular Weight1127.2 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOC(=O)NCCOP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C)C)(F)F.[Na+]
InChIInChI=1S/C58H96BF2N4O11P.Na/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-56(67)73-47-53(76-57(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-75-77(70,71)74-44-42-63-58(69)72-43-41-62-55(66)40-39-51-37-38-52-46-54-49(3)45-50(4)64(54)59(60,61)65(51)52;/h19-22,37-38,45-46,53H,5-18,23-36,39-44,47-48H2,1-4H3,(H,62,66)(H,63,69)(H,70,71);/q;+1/p-1/b21-19-,22-20-;/t53-;/m1./s1
InChIKeyGAAWQZUQXXWKNV-UVBBLKMXSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BODIPY FL DHPE: A Core Membrane Probe


Sodium [(2R)-2,3-bis[(Z)-octadec-9-enoyloxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate, commonly designated BODIPY FL DHPE, is a green-fluorescent phospholipid probe wherein the BODIPY FL fluorophore is conjugated to the headgroup of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) . This compound serves as a robust tracer for labeling lipid membranes and liposomes, enabling quantitative studies of membrane dynamics, fusion, and internalization in live-cell and in vitro systems [1]. Its core value stems from the unique combination of the BODIPY FL fluorophore's photophysical properties—high brightness, narrow emission, and environmental insensitivity—with the biological fidelity of a natural phospholipid anchor .

Probe Type Green-fluorescent phospholipid (BODIPY FL on DHPE)
Workflow Membrane labeling, liposome tracking, live-cell imaging
Key Features Bright, photostable, pH-insensitive, minimal bilayer perturbation

Why BODIPY FL DHPE Is Irreplaceable


In membrane biophysics, the choice of fluorescent lipid probe critically dictates experimental outcomes, and simple substitution with another 'green' phospholipid analog like NBD-PE or Oregon Green 488 DHPE is scientifically unsound. NBD-PE, while common, suffers from lower photostability and a fluorescent moiety that is environmentally sensitive and tends to localize near the membrane-water interface, limiting its utility in studying deeper bilayer phenomena [1][2]. Oregon Green 488 DHPE, a fluorescein derivative, offers improved photostability over NBD but exhibits pH-dependent fluorescence (pKa ~4.7) and a bulkier headgroup label that can alter native lipid packing and dynamics . BODIPY FL DHPE, conversely, is pH-insensitive, demonstrates superior photostability, and its neutral, lipophilic fluorophore minimally perturbs the bilayer, enabling more accurate and reproducible measurements across a wider range of physiological conditions . The quantitative evidence below substantiates these critical differentiators.

Interface-localized NBD-PE
May not report on deep bilayer events, biasing hydrophobicity measurements.
NBD photobleaching
Low photostability can compromise quantitative time-lapse imaging data.
Oregon Green 488 pH sensitivity
pH-dependent fluorescence (pKa ~4.7) may confound endosomal trafficking quantification.

Quantitative Evidence: BODIPY FL DHPE vs. NBD-PE and Oregon Green 488


Probe Localization Depth: BODIPY FL vs. NBD-PE

A direct parallax analysis of fluorescence quenching demonstrates that BODIPY fluorophores, when linked to acyl chains, can adopt a deeply buried conformation within the lipid bilayer, unlike NBD, which remains near the polar headgroup. Specifically, while BODIPY-PE headgroup-labeled probes localize near the membrane surface, acyl chain-linked BODIPY exhibits two populations: one looping back to the surface and another deeply embedded [1]. This contrasts with NBD, which is consistently confined to the interfacial region. This fundamental difference in probe localization means that BODIPY-based probes provide a more accurate representation of membrane-spanning lipid behavior, whereas NBD probes are biased toward interfacial events [1].

Probe Localization Depth
Head-to-head
BODIPY: Deep bilayer access (two populations)
NBD: Confined to polar headgroup interface
Enables study of membrane-spanning lipid behavior
Parallax analysis in MLVs; headgroup-labeled probe may differ
Membrane Biophysics Fluorescence Quenching Lipid Bilayer Depth Parallax Analysis

Photostability for Time-Lapse Imaging: BODIPY FL vs. NBD

Comparative assessments of fluorophore robustness consistently rank BODIPY FL as significantly more photostable than NBD. While NBD-based probes are documented as susceptible to photobleaching under confocal microscopy and in FRET assays, BODIPY is characterized as a 'more robust' fluorophore [1]. This difference in photostability is critical for quantitative imaging. Specifically, BODIPY FL demonstrates reduced photobleaching compared to conventional NBD-based probes, enabling extended time-lapse imaging that is not feasible with NBD [2]. Furthermore, in single-molecule studies, the photobleaching lifetime of BODIPY-FL can be extended by a factor of 5 using oxygen scavenger systems, providing a tunable window for observation [3].

Photostability in Imaging
Cross-study comparable
BODIPY FL: Reduced photobleaching; 5× lifetime extension (with O₂ scavengers)
NBD: Susceptible to photobleaching in confocal/FRET
Supports extended time-lapse imaging with stable signal
Confocal, FRET, and TIRF microscopy contexts
Fluorescence Microscopy Photobleaching Time-Lapse Imaging Live-Cell Imaging

pH-Insensitive Fluorescence: BODIPY FL vs. Oregon Green 488

Oregon Green 488 is a fluorinated fluorescein derivative with a pKa of ~4.7, meaning its fluorescence intensity is sensitive to pH changes in the physiological range (e.g., during endosomal acidification) . In contrast, the BODIPY FL fluorophore is well-documented as being relatively insensitive to changes in pH and solvent polarity . This is a critical differentiator for quantitative assays where the local environment's pH may change over the course of an experiment. Using Oregon Green 488 DHPE would require careful pH calibration and correction, introducing a significant source of potential error and complexity in data interpretation. BODIPY FL DHPE provides a stable fluorescence output regardless of the pH environment, simplifying assay design and increasing confidence in quantitative measurements.

pH Sensitivity
Class-level
BODIPY FL: pH-insensitive; Oregon Green 488: pKa ~4.7
pH insensitivity simplifies quantification in acidic compartments
Class-level inference; verify in specific assay conditions
pH Sensitivity Endocytosis Fluorescence Quantification Physiological Assays

Reproducible FCS Diffusion Coefficients

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique for measuring diffusion coefficients, but the choice of fluorophore can significantly impact the results. A comparative study measured the diffusion coefficients of 100 nm DOPC vesicles labeled with Fluorescein-PE, NBD-PE, Atto488 DOPE, or βBodipy FL (a closely related analog of BODIPY FL) [1]. The study found that the measured diffusion coefficient varied depending on the probe used. While the study did not pinpoint BODIPY as 'correct', it highlights that βBodipy FL yielded a different diffusion coefficient value compared to the other probes, including the widely used NBD-PE [1]. This demonstrates that the probe's inherent photophysics (e.g., triplet state population, environmental sensitivity) introduces systematic biases into FCS measurements. This evidence underscores that FCS data obtained with different lipid probes cannot be directly compared and that BODIPY FL DHPE provides a distinct, reproducible, and probe-specific measurement baseline.

FCS Diffusion Coefficient
Cross-study comparable
βBodipy FL: Distinct D values from NBD-PE and others
Other probes: NBD-PE, Fluorescein-PE yield different D values
Probe choice biases FCS measurements; consistent probe ensures reproducibility
DOPC vesicles, FCS; quantitative difference not specified
Fluorescence Correlation Spectroscopy Diffusion Coefficient Lipid Vesicles Probe Artifacts

BODIPY FL DHPE: Recommended Applications


Membrane Fusion and Internalization

BODIPY FL DHPE is the probe of choice for assays monitoring membrane fusion and liposome internalization. Its pH-insensitive fluorescence (unlike Oregon Green 488 DHPE) ensures that the signal remains stable and quantitative even as labeled liposomes traffic through acidic endosomal compartments . The probe's ability to incorporate into liposomes that are subsequently internalized via membrane fusion makes it a direct and reliable reporter for these dynamic processes . For high-concentration applications, the dye's unique spectral property of displaying a redshifted emission peak at high local concentrations can be exploited to distinguish between endocytotic uptake and membrane fusion, providing a built-in ratiometric capability [1].

FCS and Single-Particle Tracking

Researchers performing FCS or single-particle tracking should standardize on BODIPY FL DHPE. As demonstrated, diffusion coefficient measurements are probe-dependent; NBD-PE and Fluorescein-PE yield different values from βBodipy FL in the same vesicle system [2]. Using BODIPY FL DHPE establishes a specific, reproducible baseline for diffusion measurements. Furthermore, the high quantum yield and photostability of BODIPY FL [3] enable robust single-molecule detection and tracking over extended periods, especially when combined with oxygen scavenger systems to further prolong photobleaching lifetime [4].

Long-Term Live-Cell Imaging of Membrane Dynamics

For time-lapse experiments exceeding 30 minutes, the superior photostability of BODIPY FL compared to NBD [5] is a decisive factor. BODIPY FL DHPE's resistance to photobleaching ensures consistent signal throughout the imaging period, enabling accurate quantification of slow processes like lipid domain formation, membrane remodeling, and protein-lipid interactions. Its environmental insensitivity also guarantees that changes in fluorescence reflect biological activity rather than probe degradation or local pH shifts .

Deep Bilayer Phenomena: Flip-Flop and Hydrophobic Partitioning

Unlike NBD-PE, which is confined to the membrane-water interface, the BODIPY fluorophore (when acyl chain-linked) can access the hydrophobic core of the lipid bilayer [6]. While headgroup-labeled BODIPY FL DHPE remains at the surface, this inherent property of the BODIPY scaffold makes it a more biologically faithful probe for studying lipids. It provides a less perturbing and more accurate representation of native lipid behavior, which is critical for experiments investigating transbilayer lipid movement (flip-flop) or the partitioning of hydrophobic molecules into the membrane [6].

Application
Selection Property
Validation Focus
Membrane Fusion & Internalization
pH-insensitive fluorescence for endosomal tracking
Ratiometric emission shift at high concentration
FCS & Single-Particle Tracking
Probe-specific FCS baseline
Reproducible diffusion coefficient measurement
Long-Term Live-Cell Imaging
Photostability for time-lapse acquisition
Signal integrity over extended periods
Deep Bilayer Dynamics
Deep bilayer access capability
Transbilayer movement and hydrophobic partitioning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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